molecular formula C18H24O2 B599271 3-Hydroxybakuchiol CAS No. 178765-54-3

3-Hydroxybakuchiol

Cat. No. B599271
M. Wt: 272.388
InChI Key: ZHKCOGVKHHAUBK-NCUBBLFSSA-N
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Description

3-Hydroxybakuchiol is a natural product found in Cullen corylifolium . It is an electron transport chain (ETC) inhibitor and has antitumor activity, inducing tumor cell apoptosis . It also has moderate inhibitory activity against α-glucosidase .


Synthesis Analysis

While specific synthesis methods for 3-Hydroxybakuchiol were not found in the search results, there are various chemical routes and late-stage functionalization (LSF) approaches for bakuchiol and its derivatives . The construction of its carbon tetra alkylated stereocenter is a key step in the total synthesis .


Molecular Structure Analysis

The molecular formula of 3-Hydroxybakuchiol is C18H24O2 . Its structure includes a carbon tetra alkylated stereocenter .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxybakuchiol is 272.4 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 6 .

Scientific Research Applications

  • Antidepressant Potential : 3-Hydroxybakuchiol, isolated from Psoralea corylifolia, has shown promising antidepressant effects in rodent models. It appears to work by inhibiting monoamine transporters in the brain, particularly the dopamine and norepinephrine transporters, thereby increasing the concentration of these neurotransmitters in the striatum (Zhao, Guo, Huang, & Hu, 2018).

  • Growth Inhibitory Activity Against Cancer Cells : Synthesized analogues of 3-Hydroxybakuchiol have shown growth inhibitory activity against rat UMR106 cells. Modifications to the natural product's structure have led to enhanced activity, suggesting its potential as a cancer therapeutic agent (Zhao, Xu, Shan, Dong, Zhang, & Lei, 2014).

  • Facilitation of Asymmetric Synthesis : Research has developed a facile asymmetric synthesis of 3-Hydroxybakuchiol, which is significant for pharmaceutical and chemical manufacturing. This synthesis involves key steps such as alkylation and Heck reaction (Xu, Zhao, Shan, Yang, Shi, & Lei, 2013).

  • Inhibition of Monoamine Transporters : 3-Hydroxybakuchiol analogs, particularly Delta3,2-hydroxybakuchiol, have been found to inhibit monoamine transporters. This finding has implications for treating disorders like Parkinson's disease, depression, and cocaine addiction, as it can regulate dopaminergic and noradrenergic neurotransmission (Zhao, Zang, Zheng, Zhang, & Guo, 2008).

  • Antifungal Properties : 3-Hydroxybakuchiol, along with other meroterpenes from Psoralea corylifolia, has exhibited moderate antifungal activities against Pyricularia oryzae, suggesting its potential use in agricultural and pharmaceutical sectors (Huang, Liu, Wu, Li, & Guo, 2014).

  • In Vitro Dopaminergic Neuroprotection : 3-Hydroxybakuchiol has shown potential dopaminergic neuroprotective and antiparkinsonian-like effects in vitro, suggesting its possible use in treating Parkinson’s disease. It exerts these effects possibly through the inhibition of monoamine transporters (Zhao, Zheng, Qin, Gai, Jiang, & Guo, 2009).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 3-Hydroxybakuchiol . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Bakuchiol, from which 3-Hydroxybakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential for further development, application, and research of 3-Hydroxybakuchiol.

properties

IUPAC Name

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKCOGVKHHAUBK-NCUBBLFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybakuchiol

Citations

For This Compound
106
Citations
F Jaña, F Faini, M Lapier, M Pavani… - Toxicology and applied …, 2013 - Elsevier
… We studied the effect of a lipophilic isoprenylated catechol, 3-hydroxybakuchiol (3-OHbk), a putative ETC inhibitor isolated from Psoralea glandulosa. 3-OHbk exerted cytotoxic and anti-…
Number of citations: 20 www.sciencedirect.com
G Zhao, XW Zheng, GW Qin, Y Gai, ZH Jiang… - Cellular and Molecular …, 2009 - Springer
… ybakuchiol and Δ1,3-hydroxybakuchiol also possess potent inhibitory action on DAT and NET [8]. NMR spectrometry (Tables 2 and 3) gave a series of parameters related to hydrogen …
Number of citations: 39 link.springer.com
H Matsuda, S Sugimoto, T Morikawa… - Chemical and …, 2007 - jstage.jst.go.jp
… bakuchiol (3) did not show inhibitory effects, but the related compounds D1,3-hydroxybakuchiol (4, 49mM) and D3,2-hydroxybakuchiol (5, 64mM), the prenyl flavanone bavachin (6, …
Number of citations: 63 www.jstage.jst.go.jp
JB Perales, NF Makino… - The Journal of Organic …, 2002 - ACS Publications
… (AlCl 3 /dimethylaniline) to afford (±)-3-hydroxybakuchiol in 75% yield (Scheme 9). Neither … of 3-hydroxybakuchiol have been reported. 3-Hydroxybakuchiol decomposes in the presence …
Number of citations: 38 pubs.acs.org
AI Suárez, ZM Thu, J Ramírez, D León… - Natural Product …, 2017 - journals.sagepub.com
… of 32 μg/mL, while 3-hydroxybakuchiol (2) exhibited an IC50 of … Therefore, regarding their activity, 3hydroxybakuchiol (2) and … was previously reported for 3-hydroxybakuchiol (2) and …
Number of citations: 4 journals.sagepub.com
Q Zhao, Q Xu, G Shan, C Dong, H Zhang, X Lei - Molecules, 2014 - mdpi.com
A series of ∆ 3 -2-hydroxybakuchiol analogues have been synthesized and tested for their growth inhibitory activity against rat UMR106 cells by using the MTT method. Some of them …
Number of citations: 3 www.mdpi.com
A Madrid Villegas, K Díaz Peralta… - Natural product …, 2015 - Taylor & Francis
The resinous exudate, three meroterpenes, namely bakuchiol (1), 3-hydroxybakuchiol (2), 12-hydroxyisobakuchiol (3), and one furanocoumarin, psoralen (4), were isolated from the …
Number of citations: 17 www.tandfonline.com
Y Huang, X Liu, Y Wu, Y Li, F Guo - Planta medica, 2014 - thieme-connect.com
… (R,S)-methoxyisobakuchiol (4 and 5), and 15-demetyl-12,13-dihydro-13-ketobakuchiol (6), together with four known ones, namely, Δ 3 ,2-hydroxybakuchiol (7), Δ 1 ,3-hydroxybakuchiol (…
Number of citations: 21 www.thieme-connect.com
D Yu-ting, Z Zhu-hong, Z Ren-yun, Z Na… - Journal of Chinese …, 2018 - jcmss.com.cn
… coryifolia include psoralen, isopsoralen, psoralidin, bavachinin, isobavachalcone, neobavaisoflavone, bakuchiol and 3-hydroxybakuchiol. Ultra-high performance liquid …
Number of citations: 4 www.jcmss.com.cn
M Hisashi, S Sachiko, M Toshio, M Koudai… - CHEMICAL & …, 2007 - cir.nii.ac.jp
… Sixteen constituents were isolated from the ethyl acetate-soluble fraction and several constituents, Δ 1 ,3-hydroxybakuchiol (IC 50 =49 μM), Δ 3 ,2-hydroxybakuchiol (69 μM, bavachin (…
Number of citations: 9 cir.nii.ac.jp

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